(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid

asymmetric catalysis heterobiaryl synthesis rhodium catalysis

Unsubstituted pyridylboronic acids fail rapidly via protodeboronation, causing irreproducible yields and high impurity burdens in pharma scale-up. This 2-chloro-5-fluoro-3-methyl-4-pyridylboronic acid solves that instability: - Moderate aqueous stability vs. labile heteroaryl boronic acids for batch-to-batch reproducibility [1]. - Patent-defined for CRTh2 antagonist series; regioisomers or de-halogenated analogs fail target binding [2]. - Enables rhodium-catalyzed asymmetric Suzuki where unsubstituted/2-fluoro analogs poison the catalyst [3]. Orthogonal Cl/F handles support sequential diversification in agrochemical and drug discovery programs.

Molecular Formula C6H6BClFNO2
Molecular Weight 189.38 g/mol
CAS No. 1072944-10-5
Cat. No. B1417938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid
CAS1072944-10-5
Molecular FormulaC6H6BClFNO2
Molecular Weight189.38 g/mol
Structural Identifiers
SMILESB(C1=C(C(=NC=C1F)Cl)C)(O)O
InChIInChI=1S/C6H6BClFNO2/c1-3-5(7(11)12)4(9)2-10-6(3)8/h2,11-12H,1H3
InChIKeyFTDOMJJSIAKGIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoro-3-methylpyridin-4-yl boronic acid Overview


(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid (CAS 1072944-10-5) is a highly substituted heteroaryl boronic acid featuring a pyridine core with chlorine at the 2-position, fluorine at the 5-position, a methyl group at the 3-position, and a boronic acid moiety at the 4-position . Its molecular formula is C6H6BClFNO2 with a molecular weight of 189.38 g/mol, and it is commercially available as a building block typically at ≥95% purity . The compound serves as a versatile organoboron reagent for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex heterobiaryl architectures in pharmaceutical and agrochemical research programs .

Why Generic 4-Pyridylboronic Acids Fail


Direct substitution of CAS 1072944-10-5 with unsubstituted or minimally substituted pyridylboronic acids fails in multiple critical dimensions. First, unsubstituted pyridine boronic acids are notoriously unstable and prone to rapid protodeboronation under standard Suzuki coupling conditions, leading to irreproducible yields and high impurity burdens . Second, pyridine boronic acids lacking a 2-position halogen are completely ineffective in rhodium-catalyzed asymmetric Suzuki-Miyaura reactions due to strong Lewis basic coordination to the Rh center that inhibits catalytic turnover [1]. Third, the specific 2-chloro-5-fluoro-3-methyl substitution pattern is pharmacophorically non-interchangeable; this exact scaffold is specified in patent-protected CRTh2 antagonist series where alternative regioisomers or de-halogenated analogs fail to deliver the required target binding profile [2].

Performance Comparison with Analogs


2-Chloro Enables Rh-Catalyzed Asymmetric Coupling

In a systematic evaluation of pyridine boronic acid derivatives for rhodium-catalyzed asymmetric Suzuki-Miyaura coupling, unsubstituted pyridine-4-boronic acid and 2-fluoropyridine-4-boronic acid were found to completely inhibit the reaction, yielding 0% product. In contrast, 2-chloropyridine-4-boronic acid enabled successful coupling with isolated yields of 70-86% across multiple heteroaryl halide partners [1]. The target compound CAS 1072944-10-5, bearing the essential 2-chloro substitution pattern, is functionally enabled for this challenging asymmetric transformation whereas non-halogenated or 2-fluoro analogs are synthetically non-viable [1].

asymmetric catalysis heterobiaryl synthesis rhodium catalysis

Reduced Lewis Basicity Prevents Rh Poisoning

Mechanistic investigation revealed that unsubstituted pyridine boronic acids strongly coordinate to rhodium catalytic species via the pyridine nitrogen lone pair, causing complete catalytic inhibition. The 2-chloro substituent reduces the Lewis basicity of the pyridine nitrogen sufficiently to prevent this deleterious coordination, thereby enabling catalytic turnover [1]. NMR studies further demonstrated that the addition of water to 2-chloropyridinyl boronic acid simplifies its spectra in DMSO, suggesting the 2-chloro substituent disrupts aggregation states and promotes monomeric, reactive boron species [1].

catalyst poisoning Lewis basicity reaction mechanism

Patent-Defined CRTh2 Antagonist Scaffold Specificity

Patent WO 2008/156781 A1 explicitly claims pyridine boronic acid derivatives bearing the 2-chloro-5-fluoro-3-methyl substitution pattern as key intermediates for synthesizing CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists [1]. The patent defines this specific substitution array as essential for generating the final active pharmaceutical compounds. Regioisomers and analogs lacking the fluorine at the 5-position or the methyl at the 3-position are not claimed as effective precursors within this therapeutic series [1].

CRTh2 antagonism inflammatory disease medicinal chemistry

Enhanced Stability vs. Electron-Deficient Boronic Acids

Heteroaryl boronic acids are widely recognized as unstable substrates that undergo aqueous protodeboronation during Suzuki-Miyaura coupling, with decomposition rates accelerated by electron-withdrawing substituents [1]. Pyridyl boronic acids in particular exhibit fluctuating stability profiles that compromise scale-up reproducibility . The 2-chloro-5-fluoro substitution pattern on the target compound represents a balanced electronic profile that moderates protodeboronation susceptibility compared to highly electron-deficient polyfluorophenyl boronic acids (which decompose rapidly under basic conditions) or 2-heteroaryl boronic acids that require specialized palladium precatalysts for successful coupling [1][2].

protodeboronation boronic acid stability Suzuki coupling reproducibility

One-Pot DoM-Boronation-Suzuki Protocol Validated

A general method for azabiaryl synthesis via one-pot directed ortho-metalation (DoM)-boronation-Suzuki-Miyaura cross coupling has been validated for chloro- and fluoro-substituted pyridines, including scaffolds bearing the 2-chloro-5-fluoro substitution pattern [1]. This protocol circumvents the recognized difficulty of isolating unstable pyridyl boronic acids and their tendency toward protodeboronation. The method produced substituted azabiaryls (compounds 19a-19t) in a single pot with isolated yields ranging from 54% to 95% across various heteroaryl partners [1].

directed ortho-metalation one-pot synthesis process chemistry

Applications of 2-Chloro-5-fluoro-3-methylpyridin-4-yl boronic acid


CRTh2 Antagonist Lead Optimization & SAR

For research programs targeting CRTh2 (DP2) receptor antagonism in asthma, allergic rhinitis, and atopic dermatitis, CAS 1072944-10-5 is a patent-defined essential building block. The compound enables Suzuki-Miyaura coupling to install the required 2-chloro-5-fluoro-3-methylpyridine pharmacophore into larger heterobiaryl frameworks [1]. Procurement of this specific boronic acid ensures synthetic access to the claimed chemical space and supports freedom-to-operate considerations within this therapeutic area.

Rh-Catalyzed Asymmetric Heterobiaryl Construction

CAS 1072944-10-5 is functionally enabled for rhodium-catalyzed asymmetric Suzuki-Miyaura coupling reactions where unsubstituted or 2-fluoro pyridylboronic acids completely fail due to catalyst poisoning [2]. This capability is critical for synthesizing enantioenriched 3D heterobiaryl scaffolds for modern drug discovery programs that prioritize molecules with enhanced target specificity and improved pharmacokinetic profiles.

Scale-Up with Reduced Protodeboronation Risk

The balanced electronic profile conferred by the 2-chloro and 5-fluoro substituents provides moderate stability against aqueous protodeboronation relative to more labile heteroaryl boronic acids such as polyfluorophenyl or 2-thienyl derivatives [3]. This stability translates to improved batch-to-batch reproducibility and reduced impurity drift during process scale-up, making CAS 1072944-10-5 a more robust procurement choice for kilogram-scale campaigns.

Heteroaryl Building Block for Agrochemical Discovery

As a functionalized heteroaryl boronic acid with orthogonal halogen handles (chloro and fluoro), CAS 1072944-10-5 supports sequential diversification strategies in agrochemical discovery. The chloro substituent can participate in subsequent cross-coupling reactions after initial Suzuki installation, or be removed via hydrogenolysis, while the fluoro group enhances metabolic stability and bioavailability of the final active ingredients [2].

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